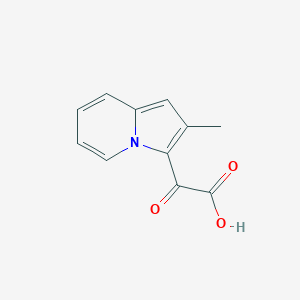![molecular formula C9H8Cl2N2 B13815404 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with chlorine atoms attached at the 6th position of the pyridine ring and the 3rd position of the ethyl side chain. It is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-chloroethylamine and 2-chloropyridine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chlorine atoms or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrrolopyridine derivatives.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-B]pyridine: The parent compound without the chlorine substitutions.
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A similar compound with different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8Cl2N2 |
|---|---|
Poids moléculaire |
215.08 g/mol |
Nom IUPAC |
6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8Cl2N2/c10-4-3-6-5-12-9-7(6)1-2-8(11)13-9/h1-2,5H,3-4H2,(H,12,13) |
Clé InChI |
HQEAWDBYRKZEHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CN2)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



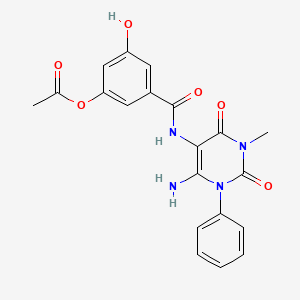
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
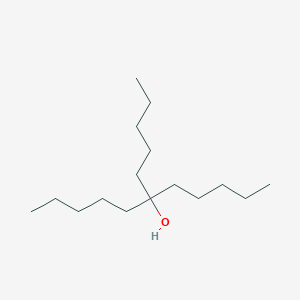
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)

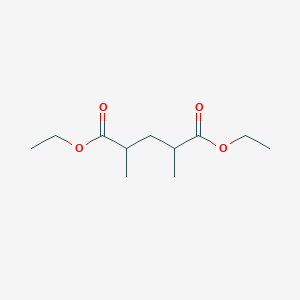
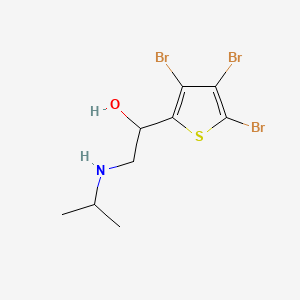
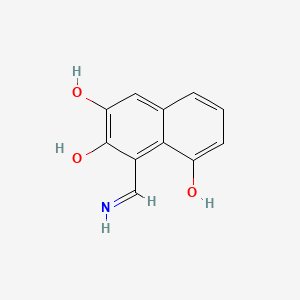
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
